molecular formula C12H9F2N5O2S B1672885 Flumetsulam CAS No. 98967-40-9

Flumetsulam

Cat. No. B1672885
CAS RN: 98967-40-9
M. Wt: 325.3 g/mol
InChI Key: RXCPQSJAVKGONC-UHFFFAOYSA-N
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Description

Flumetsulam is a selective, post-emergence herbicide used mainly to control broad-leaved weeds and some grasses . It is also known as XRD 498 .


Synthesis Analysis

A modified quick, easy, cheap, effective, rugged, and safe (QuEChERS) method for the simultaneous quantitative determination of flumetsulam in various plant-derived foods was developed and validated using ultra-performance LC coupled with MS/MS . Another study developed a method for the analysis of flumetsulam in wheat and soil using GC-ECD after its methylation by methyl iodide into flumetsulam-methyl .


Molecular Structure Analysis

Flumetsulam has the chemical formula C₁₂H₉F₂N₅O₂S . Its structure does not exhibit isomerism . The International Chemical Identifier key (InChIKey) for Flumetsulam is RXCPQSJAVKGONC-UHFFFAOYSA-N .


Chemical Reactions Analysis

The determination of flumetsulam residues in various plant-derived foods was achieved in less than 6.0 min using an electrospray ionization source in positive mode (ESI+) . A study on the dissipation and residues of flumetsulam in wheat and soil used GC-ECD after its methylation by methyl iodide into flumetsulam-methyl .


Physical And Chemical Properties Analysis

Flumetsulam is a weak acid (pKa = 4.6), with water solubility of 5,600 mg/L at pH 7 .

Scientific Research Applications

Herbicide Persistence and Soil Impact

Flumetsulam is an acetolactate synthase herbicide noted for its persistence and potential to affect subsequent rotation crops due to its long residual activity in highly alkaline soils. Studies in southeastern Australia have shown that flumetsulam can persist for more than 2 years, raising concerns about its impact on soil health and subsequent crops. The persistence is influenced by soil type, particularly clay content, which affects the herbicide's longevity and leaching potential. Despite its persistence, current label recommendations for recropping intervals are generally adequate, though possibly conservative for certain soil types (Hollaway et al., 2006).

Impact on Crop Rotation and Soil Residues

Research on the effects of soil residues from flumetsulam, especially when used in combination with other herbicides like clopyralid, has shown differential impacts on various crops. While lima and snap beans showed tolerance to the residues, potatoes experienced significant injury, highlighting the importance of considering the specific crop sensitivity when planning herbicide applications and crop rotations. This sensitivity is particularly pronounced in soils with lower pH and less precipitation, which can exacerbate the herbicide's impact (Felix et al., 2005).

Weed Control in Wheat Production

Flumetsulam, combined with other herbicides, has been evaluated for its efficacy in controlling broadleaved weeds in wheat fields. The studies suggest that certain combinations, such as florasulam with flumetsulam, can offer effective weed control while contributing to higher wheat yields. This indicates flumetsulam's role in integrated weed management strategies that aim to maximize crop yield and quality (Baghestani et al., 2007).

Detection and Quantification in Agricultural Products

Advancements in analytical methods have enabled the detection and quantification of flumetsulam residues in a variety of plant-derived foods, ensuring food safety and regulatory compliance. Techniques such as ultra-performance liquid chromatography coupled with tandem mass spectrometry have been developed to analyze flumetsulam in complex food matrices, demonstrating the herbicide's relevance not only in agricultural practices but also in food safety assessments (Wang et al., 2015).

Environmental Monitoring and Safety

The environmental fate of flumetsulam, including its sorption, mobility, and dissipation in soils, is crucial for assessing its environmental impact and ensuring sustainable agricultural practices. Studies have shown that flumetsulam exhibits varying degrees of adsorption and mobility across different soil types, influencing its environmental persistence and potential for leaching into water systems. These findings underscore the importance of monitoring flumetsulam residues in the environment to safeguard water quality and ecosystem health (Strebe & Talbert, 2001).

Safety And Hazards

Flumetsulam can cause serious eye irritation, is harmful if inhaled, may cause drowsiness or dizziness, is suspected of damaging fertility or the unborn child, may cause damage to organs through prolonged or repeated exposure, and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

N-(2,6-difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N5O2S/c1-7-5-6-19-11(15-7)16-12(17-19)22(20,21)18-10-8(13)3-2-4-9(10)14/h2-6,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCPQSJAVKGONC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C=C1)S(=O)(=O)NC3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4032615
Record name Flumetsulam
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Molecular Weight

325.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Flash Point

93 °C (199 °F)
Record name Flumetsulam
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8439
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Solubility

In water, 49 mg/L (pH 2.5); solubility increases with pH, In water, 0.049 g/L at pH 2.5; 5.65 g/L at pH 7, In acetone <1.6, methanol <0.4 (g/mL, 25 °C); insoluble in n-hexane, xylene
Record name Flumetsulam
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8439
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

VP: 3.7X10-13 Pa at 25 °C, 2.78X10-12 mm Hg at 25 °C (3.7X10-7 mPa)
Record name Flumetsulam
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Mode of action: inhibition of acetolactate synthase ALS (acetohydroxyacid synthase AHAS).
Record name Flumetsulam
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Product Name

Flumetsulam

Color/Form

White powder, Off-white solid, Off-white to tan solid

CAS RN

98967-40-9
Record name Flumetsulam
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Record name Flumetsulam
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Record name N-(2,6-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
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Record name FLUMETSULAM
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Record name Flumetsulam
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Melting Point

250-251 °C
Record name Flumetsulam
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8439
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

A solution consisting of 91.4 mg of about 77 percent pure 2-chlorosulfonyl-5-methyl-1,2,4-triazolo-[1,5-a]pyrimidine (0.30 mmole), 0.5 ml of CH3CN, 0.5 ml of N-trimethylsilyl-2,6-difluoroaniline, and 10 μl (0.141 mmole) of dimethyl sulfoxide was stirred at room temperature for 4 hours. The solution was treated with 2 ml of 1.0N HCl and the resultant mixture filtered. The precipitate was dried in vacuo, washed with CH2Cl2 and again dried to afford 68.7 mg (0.211 mmole, 70.0 percent yield) of N-(2,6-difluorophenyl)-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide product as a white powder, m.p. 250°-251° C.
Quantity
91.4 mg
Type
reactant
Reaction Step One
Name
N-trimethylsilyl-2,6-difluoroaniline
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
10 μL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

The starting 2,6-difluoroaniline (18.1 g, 0.140 mol) was dissolved in 45 ml of pyridine and 36.1 g (0.155 mol) of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonyl chloride was added. After an exothermic reaction subsided the reaction mixture was stirred at room temperature for 15.5 hours. The pyridine was removed by evaporation at reduced pressure, and the residue was treated with 600 ml of 0.5N NaOH. After stirring to dissolve all soluble material the mixture was filtered through celite and the filtrate was acifified with 3N HCl. The precipitate which separated upon acidification was collected by filtration and dried to yield 33.0 g (73%) of the desired product as a pale red solid, mp 245°-247° C. IR and 1H NMR spectra were in agreement with the assigned structure.
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
36.1 g
Type
reactant
Reaction Step Two
Yield
73%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Flumetsulam
Reactant of Route 2
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Flumetsulam

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